molecular formula C18H22N8O B5671500 2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine

2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine

Cat. No. B5671500
M. Wt: 366.4 g/mol
InChI Key: YSMPRYNBIINKGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocycles often involves multi-step reaction sequences that may include condensation, cyclization, and substitution reactions. For compounds related to the one , palladium-catalyzed amidation of chloro-amino-heterocycles has been used to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, indicating a possible pathway for constructing similar structures (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure of such a compound is characterized by its heterocyclic cores. The presence of imidazole and triazole rings contributes to the compound's electron density and potential for hydrogen bonding, which can significantly influence its reactivity and interactions. Moreover, the pyrazine moiety could add to the aromatic stabilization and electron-withdrawing properties, affecting the overall electronic configuration.

Chemical Reactions and Properties

Compounds with similar structures have been involved in various chemical reactions, including nucleophilic substitution and oxidative cyclization. For instance, the synthesis of imidazo[1,2-a]pyrazines can be achieved through Pd-catalyzed amide coupling reactions, which might be applicable to the compound (Goel, Luxami, & Paul, 2015).

properties

IUPAC Name

[4-[4-ethyl-5-(imidazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-2-26-16(12-24-10-7-20-13-24)22-23-17(26)14-3-8-25(9-4-14)18(27)15-11-19-5-6-21-15/h5-7,10-11,13-14H,2-4,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPRYNBIINKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=NC=CN=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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